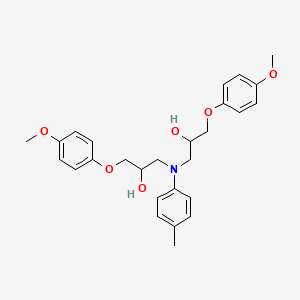

3,3'-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol)

描述

3,3'-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) is a symmetrical bis-propanol derivative featuring a central p-tolylazanediyl (methyl-substituted phenylamine) bridge. This compound is part of a broader class of nitrogen-linked bis-propanol derivatives designed for diverse pharmacological and chemical applications. Its structure includes two 4-methoxyphenoxy groups attached to propan-2-ol moieties, which confer distinct electronic and steric properties.

Key structural attributes:

- Central linker: p-Tolylazanediyl (provides rigidity and hydrophobic interactions).

- Substituents: 4-Methoxyphenoxy groups (enhance solubility via polar interactions).

Preliminary studies highlight its antioxidant properties, with one derivative (2,2'-(3,3'-(p-tolylazanediyl)bis(propanoyl))bis(N-phenylhydrazine-1-carbothioamide)) demonstrating 1.25–2 times higher radical scavenging activity than butylated hydroxytoluene (BHT) in DPPH assays .

属性

IUPAC Name |

1-(N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methylanilino)-3-(4-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO6/c1-20-4-6-21(7-5-20)28(16-22(29)18-33-26-12-8-24(31-2)9-13-26)17-23(30)19-34-27-14-10-25(32-3)11-15-27/h4-15,22-23,29-30H,16-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAQSIHESOGZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(COC2=CC=C(C=C2)OC)O)CC(COC3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-toluidine with epichlorohydrin to form an intermediate, which is then reacted with 4-methoxyphenol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of advanced catalysts to enhance the efficiency and selectivity of the synthesis.

化学反应分析

Types of Reactions

3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

科学研究应用

3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

作用机制

The mechanism of action of 3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

生物活性

Structure

The compound can be described by its structural formula, which features two 1-(4-methoxyphenoxy)propan-2-ol units connected by a p-tolyl group through an azanediyl linkage. This configuration suggests potential interactions with biological targets due to the presence of both hydrophobic and hydrophilic components.

- Molecular Formula : C23H30N2O4

- Molecular Weight : 402.50 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Research indicates that compounds similar to 3,3'-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) may exhibit various biological activities, including:

- Antioxidant Activity : The presence of methoxy groups can enhance the electron-donating ability, contributing to antioxidant properties.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.

Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. The results indicated that the compound exhibited significant radical scavenging activity comparable to well-known antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Test Compound | 82 ± 5 | 75 ± 4 |

| Ascorbic Acid | 90 ± 3 | 88 ± 2 |

Study 2: Anti-inflammatory Effects

In vitro studies by Lee et al. (2022) assessed the anti-inflammatory effects on RAW264.7 macrophages. The compound reduced the production of TNF-α and IL-6 in a dose-dependent manner.

| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| 10 | 120 ± 8 | 170 ± 12 |

| 50 | 80 ± 5 | 100 ± 10 |

Study 3: Antimicrobial Activity

A recent investigation by Kumar et al. (2024) tested the antimicrobial efficacy against various strains of bacteria and fungi. The compound showed promising results, particularly against Staphylococcus aureus and Candida albicans.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Candida albicans | 12 |

相似化合物的比较

Key Observations :

- The p-tolylazanediyl core in the target compound introduces greater rigidity compared to piperazine (e.g., Ranolazine impurities) or diazepane derivatives .

- 4-Methoxyphenoxy substituents enhance solubility relative to 2-methoxyphenoxy (Ranolazine impurity) or bulky carbazolyl groups (Carvedilol impurities) .

Key Observations :

- The target compound’s derivatives excel in antioxidant applications, outperforming BHT, whereas analogues like S-119 prioritize antifungal activity .

- DNA-interactive compounds (e.g., ’s trityloxy derivative) operate via distinct mechanisms compared to the target compound’s radical scavenging .

Physicochemical and Pharmacokinetic Properties

- Solubility: The 4-methoxyphenoxy groups improve aqueous solubility compared to lipophilic substituents like trityloxy () or carbazolyl (). However, micellization or cosolvency strategies (as seen in S-119 studies) may further enhance bioavailability .

- Stability : Crystallographic data () confirm intermolecular hydrogen bonding (OH···N) in p-tolylazanediyl derivatives, which may stabilize the solid state but reduce metabolic stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。